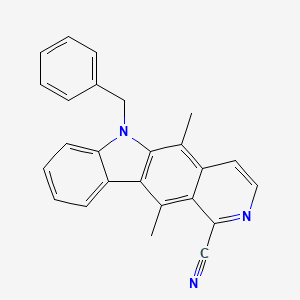
6-Benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carbonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the pyrido[4,3-b]carbazole family, characterized by a fused ring system that includes both pyridine and carbazole moieties. Its molecular formula is C25H21N3, and it has a molecular weight of 379.45 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of an intermediate, which is then subjected to further reactions to form the final product. Specific reagents and catalysts are used to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .
化学反応の分析
Types of Reactions
6-Benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to form different derivatives.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
科学的研究の応用
6-Benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .
類似化合物との比較
Similar Compounds
5,11-Dimethyl-6H-pyrido[4,3-b]carbazole: A related compound with similar structural features but lacking the benzyl and carbonitrile groups.
6-Benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carboxamide: Another derivative with a carboxamide group instead of a carbonitrile.
Uniqueness
6-Benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carbonitrile stands out due to its unique combination of benzyl and carbonitrile groups, which may confer distinct chemical and biological properties compared to its analogs .
生物活性
6-Benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carbonitrile (CAS No. 85619-11-0) is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C25H19N3
- Molecular Weight : 361.44 g/mol
- Density : 1.19 g/cm³
- Boiling Point : 573.7 °C
- Flash Point : 300.8 °C
Biological Activity Overview
Research indicates that derivatives of pyrido[4,3-b]carbazole compounds exhibit significant cytotoxic effects against various cancer cell lines. The biological activity of this compound is primarily attributed to its structural similarity to ellipticine, a known anticancer agent.
- Cytotoxicity : The compound has shown high cytotoxicity against L1210 leukemia and colon 38 cells with an IC50 range of 5-10 nM, indicating potent antitumor activity .
- Antitumor Activity : In vivo studies demonstrated that this compound exhibits significant antitumor effects in murine models of solid tumors when administered intravenously .
- Cell Cycle Arrest : It has been suggested that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis .
Table 1: Summary of Biological Activities
| Study Reference | Cell Line/Model | IC50 (nM) | Observations |
|---|---|---|---|
| L1210 | 5-10 | High cytotoxicity observed | |
| Colon 38 | 5-10 | Significant antitumor activity | |
| Murine Models | N/A | Effective in vivo results |
Notable Research Findings
- A study focusing on the synthesis and evaluation of pyrido[4,3-b]carbazole derivatives highlighted that compounds with hydroxyl substitutions displayed enhanced cytotoxic properties and were selected for further evaluation in solid tumor models .
- The compound's structural features allow it to intercalate into DNA, disrupting replication and transcription processes, which is a common mechanism among many anticancer agents .
Synthesis and Derivatives
The synthesis of this compound involves multi-step chemical reactions starting from simpler carbazole derivatives. The synthetic routes can yield various analogs with differing biological activities.
Table 2: Synthesis Pathways
| Precursor Compound | Reaction Conditions | Yield (%) |
|---|---|---|
| 2-(2-aminoethyl)-6-methoxycarbazole | Multi-step synthesis at elevated temperatures | Up to 79% |
| Ethyl derivatives | Reflux with amines | Variable yields |
特性
CAS番号 |
85619-11-0 |
|---|---|
分子式 |
C25H19N3 |
分子量 |
361.4 g/mol |
IUPAC名 |
6-benzyl-5,11-dimethylpyrido[4,3-b]carbazole-1-carbonitrile |
InChI |
InChI=1S/C25H19N3/c1-16-19-12-13-27-21(14-26)23(19)17(2)24-20-10-6-7-11-22(20)28(25(16)24)15-18-8-4-3-5-9-18/h3-13H,15H2,1-2H3 |
InChIキー |
ZIJDDIPODSODGY-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CN=C(C2=C(C3=C1N(C4=CC=CC=C43)CC5=CC=CC=C5)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















